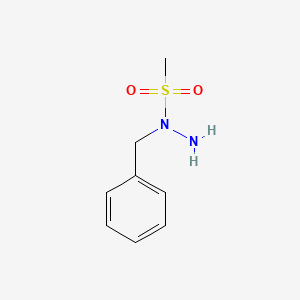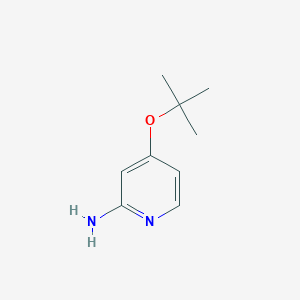![molecular formula C13H18N4OS B2697143 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 896707-60-1](/img/structure/B2697143.png)
3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They have been shown to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines typically involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Wissenschaftliche Forschungsanwendungen
Polyfunctional Fused Heterocyclic Compounds
Researchers have developed methods for synthesizing polyfunctional fused heterocyclic compounds, including pyrimidinone derivatives, through reactions involving indene-1,3-diones. These methods enable the creation of compounds with potential applications in materials science and pharmaceutical research due to their structural complexity and functional diversity (Hassaneen et al., 2003).
Green Synthesis Approaches
A notable advancement in the synthesis of pharmacologically relevant heterocycles, including thieno[2,3-d]pyrimidin-4(3H)-ones, has been achieved through a catalytic four-component reaction. This method emphasizes step economy, reduced catalyst loading, and easy purification, highlighting a green chemistry approach to producing these compounds with potential biological activities (Shi et al., 2018).
Novel Routes to Pyrimidinone Derivatives
Research has also focused on new synthetic routes to pyridino[2,3-d]pyrimidin-4-one and its derivatives. These pathways offer insights into creating diverse molecular structures with potential for further functionalization, expanding the utility of pyrimidinone frameworks in drug development and materials science (Hassneen & Abdallah, 2003).
Antimicrobial and Cytotoxic Activities
Some derivatives of pyrimidinone have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies provide a foundation for developing new therapeutic agents by exploring the biological activities of pyrimidinone derivatives, underscoring their potential in medicinal chemistry (Kökbudak et al., 2020).
Ionic Liquid Promoted Synthesis
The use of ionic liquids has been explored to promote the efficient synthesis of dihydropyrimidin-2-(1H)-ones at ambient temperatures, highlighting an eco-friendly and efficient approach to synthesizing these compounds. This method could have implications for industrial-scale production and the development of novel pharmaceuticals (Gholap et al., 2004).
Wirkmechanismus
Target of Action
The primary target of the compound 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
The compound this compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction likely inhibits the enzyme’s activity, leading to disruption in fatty acid biosynthesis and metabolism.
Biochemical Pathways
The action of this compound affects the fatty acid biosynthesis pathway . By inhibiting the acetyl-CoA carboxylase enzyme, the compound disrupts this pathway, leading to downstream effects such as impaired cell membrane synthesis and function in microorganisms.
Pharmacokinetics
The compound’s drug likeness and pharmacokinetic properties suggest good traditional drug-like properties .
Result of Action
The molecular and cellular effects of this compound’s action include broad-spectrum antibacterial activity . The compound has demonstrated moderate activity, and some products have exhibited good antibacterial and antifungal activity .
Eigenschaften
IUPAC Name |
3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-3-16(4-2)8-9-17-12(18)10-6-5-7-14-11(10)15-13(17)19/h5-7H,3-4,8-9H2,1-2H3,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVUSGXAIJKSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile](/img/structure/B2697062.png)
![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)



![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2697069.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2697070.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2697077.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2697081.png)